molecular formula C26H20O6Si B12685095 Benzoic acid, 4-hydroxy-, diphenylsilylene ester CAS No. 129459-90-1

Benzoic acid, 4-hydroxy-, diphenylsilylene ester

Cat. No.: B12685095
CAS No.: 129459-90-1
M. Wt: 456.5 g/mol
InChI Key: YLEZKNYJBHJHBI-UHFFFAOYSA-N
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Description

Diphenylsilylene 4-hydroxybenzoate is an organosilicon compound that combines the structural features of diphenylsilylene and 4-hydroxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylsilylene 4-hydroxybenzoate typically involves the reaction of diphenyldichlorosilane with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the silicon and the carboxyl group of 4-hydroxybenzoic acid. The reaction is usually conducted under an inert atmosphere to prevent the hydrolysis of the silicon-chlorine bonds.

Industrial Production Methods

Industrial production of diphenylsilylene 4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diphenylsilylene 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The silicon center can be oxidized to form silanols or siloxanes.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum complexes.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohols.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Diphenylsilylene 4-hydroxybenzoate has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.

    Biology and Medicine:

    Industry: Used in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of diphenylsilylene 4-hydroxybenzoate involves its ability to form stable bonds with various functional groups. The silicon center can interact with different molecular targets, facilitating the formation of complex structures. The pathways involved include the formation of ester bonds and the substitution of phenyl groups.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylsilylene 4-methoxybenzoate
  • Diphenylsilylene 4-aminobenzoate
  • Diphenylsilylene 4-chlorobenzoate

Uniqueness

Diphenylsilylene 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications where interactions with other molecules or materials are important.

Properties

CAS No.

129459-90-1

Molecular Formula

C26H20O6Si

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(2-carboxy-5-hydroxyphenyl)-diphenylsilyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C26H20O6Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32)

InChI Key

YLEZKNYJBHJHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)O)C(=O)O)C4=C(C=CC(=C4)O)C(=O)O

Origin of Product

United States

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